Levobupivacaine hydrochloride
Overview
Description
Levobupivacaine hydrochloride is a long-acting amide-type local anesthetic that blocks nerve impulses by inhibiting sodium ion influx into the nerve cells . It is the S-enantiomer of racemic bupivacaine and therefore similar in pharmacological effects . The drug typically starts taking effect within 15 minutes and can last up to 16 hours depending on factors such as site of administration and dosage .
Synthesis Analysis
The synthesis process of levobupivacaine hydrochloride has been optimized and improved. Starting with the readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizing l-(–)-dibenzoyl tartaric acid for chiral separation, and then through substitution and a salting reaction, levobupivacaine hydrochloride was obtained with high purity (chemical purity of 99.90% and enantiomeric excess (ee) values of 99.30%). The total yield of the three steps was 45% .Molecular Structure Analysis
The molecular formula of Levobupivacaine hydrochloride is C18H29ClN2O, with an average mass of 324.889 Da and a monoisotopic mass of 324.196838 Da . The structures of intermediates and the final product were confirmed using nuclear magnetic resonance (NMR) (1H NMR, 13C NMR), mass spectrometry (MS), and elemental analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of levobupivacaine hydrochloride include chiral separation, substitution, and a salting reaction .Physical And Chemical Properties Analysis
Levobupivacaine hydrochloride has a molecular weight of 324.89. It is soluble in DMSO (90 mg/mL) and water (50 mg/mL). It should be stored at 4°C in a dry, sealed environment .Scientific Research Applications
Levobupivacaine Hydrochloride is a long-acting amide local anesthetic used in analgesia and anesthesia . It exhibits effects on motor and sensory nerves by inhibiting the opening of voltage-gated sodium channels, and hence propagation of neuronal action potentials . Here are some of its applications:
-
Regional Anesthesia
- Levobupivacaine is most commonly used in regional anesthesia .
- It produces analgesia and anesthesia by inhibiting propagation of sensory and nociceptive nerve afferents to the central nervous system .
- The methods of application involve injecting the anesthetic into the area of the body to be numbed .
- The outcomes include effective pain management and numbness in the targeted region .
-
Neuraxial Anesthesia
-
Local Infiltration Analgesia
-
Synthesis Process Optimization
- Research has been conducted to optimize and improve the synthesis process of Levobupivacaine Hydrochloride .
- The process starts with readily available and cost-effective (R, S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide as the initial material and utilizes L-(–)-dibenzoyl tartaric acid for chiral separation .
- The total yield of the three steps was 45% .
-
Ophthalmic Anesthesia
-
Capsaicin-Induced ERK Phosphorylation Inhibition
- Levobupivacaine has been tested for its inhibitory effect on phosphorylation of extracellular signal-regulated kinase (ERK) mediated by capsaicin .
- The method involves applying Levobupivacaine and observing its effects on ERK phosphorylation .
- The outcomes of these studies could provide insights into new therapeutic applications .
-
Sustainable Release in Drug Delivery Systems
- Levobupivacaine has been used as a component of poly (D,L-lactide-co-glycolide) (PLGA) microparticles for testing its sustainable release by electrospraying technique .
- This method involves incorporating Levobupivacaine into PLGA microparticles and observing its release over time .
- The outcomes could contribute to the development of new drug delivery systems .
-
Peripheral Nerve Block
-
Postoperative Pain Management
-
Chronic Pain Management
-
Dental Anesthesia
-
Epidural Anesthesia
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1CCCC[C@H]1C(=O)NC2=C(C=CC=C2C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046071 | |
Record name | Levobupivacaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Levobupivacaine hydrochloride | |
CAS RN |
27262-48-2 | |
Record name | 2-Piperidinecarboxamide, 1-butyl-N-(2,6-dimethylphenyl)-, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27262-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Levobupivacaine hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027262482 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levobupivacaine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide Hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (2S)-1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LEVOBUPIVACAINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J998RDZ51I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.